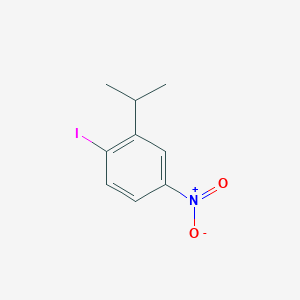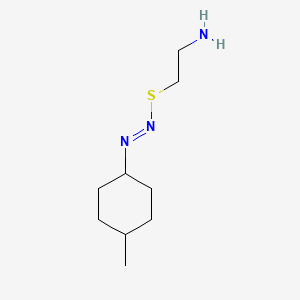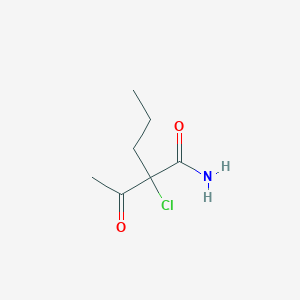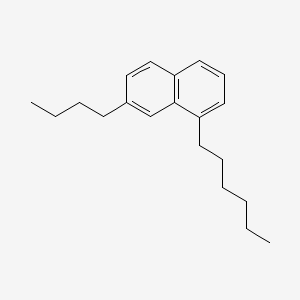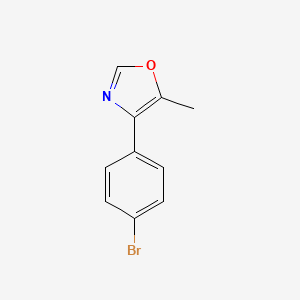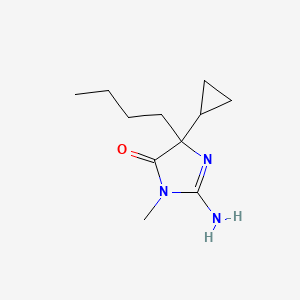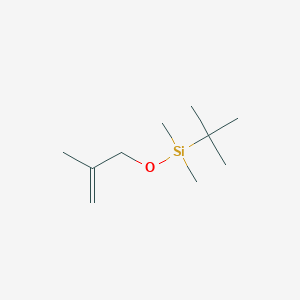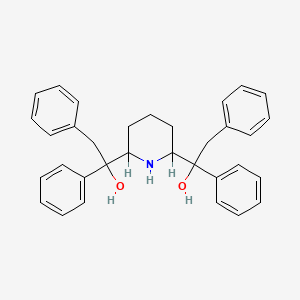
1-Methylbutyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbutyl propionate, also known as 3-methylbutyl propanoate, is an ester with the molecular formula C8H16O2. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylbutyl propionate can be synthesized through the esterification reaction between 1-methylbutanol (isoamyl alcohol) and propanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
1-Methylbutanol+Propanoic acidH2SO41-Methylbutyl propionate+Water
Industrial Production Methods: In industrial settings, the esterification process can be optimized by using excess reactants or by continuously removing the water produced to drive the reaction towards completion. This can be achieved using techniques such as azeotropic distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylbutyl propionate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into 1-methylbutanol and propanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Hydrolysis: 1-Methylbutanol and propanoic acid.
Transesterification: A different ester and the original alcohol.
Reduction: 1-Methylbutanol
Wissenschaftliche Forschungsanwendungen
1-Methylbutyl propionate has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor
Wirkmechanismus
The mechanism of action of 1-methylbutyl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl propionate: Similar ester with a fruity odor, used in flavors and fragrances.
Methyl butyrate: Another ester with a pleasant smell, used in the food industry.
Isopropyl butyrate: Similar structure and applications in fragrances.
Uniqueness: 1-Methylbutyl propionate is unique due to its specific molecular structure, which imparts a distinct fruity odor. Its applications in both the fragrance industry and scientific research highlight its versatility compared to other esters .
Eigenschaften
CAS-Nummer |
54004-43-2 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
pentan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-4-6-7(3)10-8(9)5-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
IPVKBEOJURLVER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


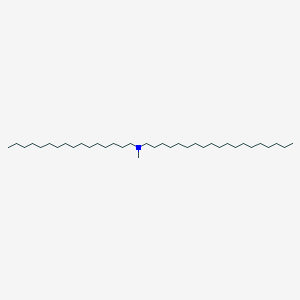
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
